molecular formula C13H11F2N5 B4594542 [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine

[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine

Cat. No.: B4594542
M. Wt: 275.26 g/mol
InChI Key: MJUGGCPYRSWSLD-UHFFFAOYSA-N
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Description

[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of fluorine atoms in the phenyl ring enhances its biological activity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine typically involves the cyclocondensation of 3,4-difluoroaniline with appropriate pyrazole derivatives. One common method includes the reaction of 3,4-difluoroaniline with ethyl 2-cyano-3,3-dimethylacrylate to form an intermediate, which is then cyclized to yield the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, where the fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of CDKs, preventing phosphorylation of target proteins, which leads to cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer cells, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine enhances its metabolic stability and biological activity compared to other pyrazolopyrimidines. This makes it a unique and valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUGGCPYRSWSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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